molecular formula C13H21ClN6O4 B12422268 Valacyclovir-d8 (hydrochloride)

Valacyclovir-d8 (hydrochloride)

Cat. No.: B12422268
M. Wt: 368.84 g/mol
InChI Key: ZCDDBUOENGJMLV-WECWXXQMSA-N
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Description

Valacyclovir-d8 (hydrochloride) is a deuterium-labeled version of Valacyclovir hydrochloride. Valacyclovir hydrochloride is an orally active antiviral agent used to treat infections caused by herpes simplex virus, herpes zoster, and herpes B . The deuterium labeling in Valacyclovir-d8 (hydrochloride) makes it useful in various scientific research applications, particularly in pharmacokinetic studies.

Preparation Methods

The preparation of Valacyclovir-d8 (hydrochloride) involves several synthetic routes and reaction conditions. One method includes the preparation of CBZ-valacyclovir hydrochloride, followed by catalytic hydrogenation in a methanol and dilute hydrochloric acid system using palladium-carbon as a catalyst. This process removes the CBZ protective group to obtain Valacyclovir hydrochloride hydrate, which is then refluxed in lower alcohol to remove crystal water and convert it into an anhydrous crystal form . Another method involves the use of hot-melt extrusion technology to formulate ocular inserts of Valacyclovir hydrochloride .

Chemical Reactions Analysis

Valacyclovir-d8 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation by permanganate, which has been studied spectrophotometrically. The reaction exhibits a 2:1 stoichiometry (permanganate: Valacyclovir hydrochloride) and involves the formation of an intermediate complex . Common reagents used in these reactions include alkaline permanganate and various solvents. The major products formed from these reactions include acyclovir and its derivatives .

Properties

Molecular Formula

C13H21ClN6O4

Molecular Weight

368.84 g/mol

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride

InChI

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m1./s1/i1D3,2D3,7D,8D;

InChI Key

ZCDDBUOENGJMLV-WECWXXQMSA-N

Isomeric SMILES

[2H][C@](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N.Cl

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl

Origin of Product

United States

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